N-(2-Aminoethyl)-N-octylethylenediamine acetate

Analytical Chemistry Solid-Phase Extraction Platinum Group Metals

N-(2-Aminoethyl)-N-octylethylenediamine acetate (CAS 93839-36-2; molecular formula C₁₄H₃₃N₃O₂; MW 275.43 g/mol) is an acetate salt of a mono-N-octyl-substituted diethylenetriamine (DETA) derivative. The free base, systematically named N¹-(2-aminoethyl)-N¹-octylethane-1,2-diamine (CAS 93839-35-1), belongs to the N-alkyl polyalkylenepolyamine class and contains three nitrogen donor atoms capable of protonation, metal chelation, and hydrogen bonding.

Molecular Formula C14H33N3O2
Molecular Weight 275.43 g/mol
CAS No. 93839-36-2
Cat. No. B12659962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N-octylethylenediamine acetate
CAS93839-36-2
Molecular FormulaC14H33N3O2
Molecular Weight275.43 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCN)CCN.CC(=O)O
InChIInChI=1S/C12H29N3.C2H4O2/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14;1-2(3)4/h2-14H2,1H3;1H3,(H,3,4)
InChIKeyYELHSVCMXACFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N-octylethylenediamine Acetate (CAS 93839-36-2): Procurement-Relevant Identity, Class, and Key Physicochemical Characteristics


N-(2-Aminoethyl)-N-octylethylenediamine acetate (CAS 93839-36-2; molecular formula C₁₄H₃₃N₃O₂; MW 275.43 g/mol) is an acetate salt of a mono-N-octyl-substituted diethylenetriamine (DETA) derivative . The free base, systematically named N¹-(2-aminoethyl)-N¹-octylethane-1,2-diamine (CAS 93839-35-1), belongs to the N-alkyl polyalkylenepolyamine class and contains three nitrogen donor atoms capable of protonation, metal chelation, and hydrogen bonding [1]. The compound carries one C8 linear alkyl chain, rendering it amphiphilic, and the acetate counterion confers enhanced water solubility versus the free base, with a reported boiling point of approximately 403 °C at 760 mmHg and a flash point of 197.5 °C . It is structurally and functionally situated between unsubstituted DETA (hydrophilic, volatile) and the dioctyl-substituted analog seboctylamine (xinjunan; highly hydrophobic, agricultural bactericide).

Why N-(2-Aminoethyl)-N-octylethylenediamine Acetate Cannot Be Interchanged with Generic Polyamines or Other N-Alkyl-DETA Analogs


Substituting this compound with unsubstituted diethylenetriamine (DETA), simple monoamines (e.g., octylamine), or even the dioctyl analog seboctylamine (xinjunan) will lead to functionally divergent outcomes because the mono-C8 substitution on the DETA scaffold governs three tightly coupled properties: (i) hydrophobic–hydrophilic balance dictating partitioning between aqueous and organic phases or biological membranes, (ii) protonation state and charge density at a given pH, and (iii) denticity and geometry of metal coordination [1][2]. Published head-to-head distribution-coefficient data show that n-octyldiethylenetriamine (the free base of this acetate) achieves a Pd¹¹ distribution coefficient (Kd) of 8,000 on styrene-divinylbenzene copolymer (SSPS), which is ~22-fold higher than that of octylamine (Kd = 365) and ~53-fold higher than that of 1,6-hexamethylenediamine (Kd = 150) under identical conditions, while the decyl homolog delivers only about half the Kd (3,900) and the dodecyl homolog yields 4,000 but with altered solubility [3]. These differences mean that generic or even closely related N-alkyl polyamines cannot replicate the same extraction efficiency, detection sensitivity, or formulation behavior without re-optimization of the entire analytical or industrial process.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-N-octylethylenediamine Acetate Versus Closest Analogs


Pd(II) Extraction Efficiency: n-Octyldiethylenetriamine Delivers 22- to 53-Fold Higher Distribution Coefficient Than Monoamines and Diamines

In head-to-head distribution-coefficient measurements for PdCl₄²⁻ ionic associates on a styrene-divinylbenzene copolymer (SSPS) sorbent under standardized conditions (1 M HCl, 5×10⁻³ M reagent, 20 mg sorbent, 50 mL volume, 1 h contact), n-octyldiethylenetriamine (C₈H₁₇N(CH₂CH₂NH₂)₂, the free base of the target acetate) achieved a distribution coefficient (Kd) of 8,000 [1]. This value is 21.9-fold higher than that of the primary monoamine n-octylamine (C₈H₁₇NH₂; Kd = 365), 53.3-fold higher than that of 1,6-hexamethylenediamine (NH₂(CH₂)₆NH₂; Kd = 150), and approximately 2.1-fold higher than that of the n-decyl analog C₁₀H₂₁N(CH₂CH₂NH₂)₂ (Kd = 3,900). The reagent containing a diethylenetriamine moiety was explicitly noted to be essentially more effective than monoamines for Pd recovery [1][2]. This superiority is attributed to the formation of more hydrophobic ionic associates through binding of a polycharged metal complex with a polycharged protonated reagent molecule [1].

Analytical Chemistry Solid-Phase Extraction Platinum Group Metals

Ultratrace Detection Limits: n-Octyldiethylenetriamine Enables Sub-ppb PGM Determination by FIA-FAAS with 1-Minute Preconcentration

When n-octyldiethylenetriamine is employed as the ion-pairing reagent for on-line sorption preconcentration of platinum group metals (PGMs) on SSPS copolymer, the FIA-FAAS method achieves detection limits (3σ) of 5 µg L⁻¹ (ppb) for palladium and 3 µg L⁻¹ for platinum after only 1 minute of preconcentration, with relative standard deviations (RSD) of 0.03–0.08 and a sampling throughput of up to 40 h⁻¹ [1]. In a subsequent expanded method also covering rhodium, detection limits of 3–8 µg L⁻¹ were reported for Pd, Pt, and Rh at the 50-ng L⁻¹ concentration level with RSD values of 0.03–0.08 [2]. These figures represent a marked improvement over conventional liquid-liquid extraction or batch sorption methods using generic monoamines or unmodified DETA, which typically require longer equilibration times, yield higher detection limits, and suffer from poorer reproducibility owing to less favorable distribution coefficients [1][3]. Quantitative recovery of Pd and Pt from 0.2–0.5 M HCl was demonstrated on SSPS, and metals were quantitatively eluted with 1 M HCl in ethanol, confirming practical applicability [1].

Trace Metal Analysis Flow Injection Analysis Atomic Absorption Spectrometry

Mono-Octyl vs. Di-Octyl Structural Differentiation: Controlled Amphiphilicity and Formulation Flexibility of the Acetate Salt

The target compound bears a single n-octyl substituent on the DETA backbone (free base: C₁₂H₂₉N₃, MW 215.38), whereas the commercially registered agricultural bactericide xinjunan (seboctylamine; CAS 57413-95-3) is the di-octyl analog (C₂₀H₄₅N₃, MW 327.59) [1][2]. This difference in alkyl chain count produces a marked divergence in log P (calculated), aqueous solubility, and critical micelle concentration (CMC): mono-octyl-DETA retains sufficient water solubility to be conveniently formulated as the acetate salt (CAS 93839-36-2; MW 275.43) without co-solvents, while the di-octyl compound requires more complex formulation strategies for aqueous delivery . The acetate counterion further enhances solubility and provides a solid, non-volatile, easy-to-handle form compared to the free base, which is a liquid with a boiling point of 295.1 °C . In pesticidal applications, the di-octyl variant xinjunan acetate is registered in China as a broad-spectrum bactericide/fungicide/virucide with demonstrated activity against Xanthomonas pathogens via inhibition of TCA cycle enzymes and iron metabolism disruption [3]. The mono-octyl acetate may serve as a more water-soluble, synthetically accessible building block or intermediate for derivative preparation, offering procurement flexibility for researchers who require controlled stepwise N-functionalization rather than the fully substituted commercial product.

Agrochemical Formulation Bactericide Structure-Activity Relationship

C8 Alkyl Chain Optimality in N-Alkyl-DETA Series: Superior Kd on SSPS Compared to C10 and C12 Homologs

Within the homologous series of N-alkyl-diethylenetriamines tested for Pd sorption on SSPS, the n-octyl member (Kd = 8,000) outperformed both the n-decyl (C₁₀H₂₁; Kd = 3,900) and n-dodecyl (C₁₂H₂₅; Kd = 4,000) analogs [1]. This non-linear relationship between alkyl chain length and distribution coefficient indicates that the C8 chain strikes an optimal balance between sufficient hydrophobicity for strong sorbent interaction and adequate conformational flexibility or aqueous-phase mobility to form the ionic associate efficiently. Longer chains (C10, C12) likely suffer from steric constraints or reduced protonation-accessible conformations that diminish the net hydrophobicity of the resulting metal–reagent ion pair under the acidic (1 M HCl) extraction conditions [1][2]. This finding has direct practical consequences: the n-octyl-DETA reagent was explicitly selected for further method development and validation over its longer-chain counterparts because it yielded the largest distribution coefficient [1].

Structure-Property Relationship Hydrophobic Sorption Preconcentration Reagent Design

Acetate Salt Form Enables Solid-State Handling and Aqueous Formulation Versus Liquid Free Base

The free base N-(2-aminoethyl)-N-octylethylenediamine (CAS 93839-35-1) is reported as a liquid with a boiling point of 295.1 °C and density 0.892 g/cm³, requiring storage at 2–8 °C with protection from light . In contrast, the acetate salt form (CAS 93839-36-2) is a solid with a boiling point of approximately 403 °C and a flash point of 197.5 °C, providing enhanced thermal stability and non-volatility that simplifies weighing, shipping, and long-term storage . The acetate counterion protonates the amine groups, increasing aqueous solubility and enabling direct dissolution in water or aqueous buffers without pH adjustment, which is advantageous for applications in metal extraction from acidic chloride media (where protonation is required anyway) and for preparing stock solutions for analytical or biochemical workflows [1]. While the free base may be preferred for organic-phase reactions requiring nucleophilic amine reactivity, the acetate salt is the form of choice for aqueous-phase applications and for end-users prioritizing convenience and reproducibility in formulation.

Formulation Chemistry Salt Selection Laboratory Handling

Proven Application Scenarios for N-(2-Aminoethyl)-N-octylethylenediamine Acetate Based on Quantitative Differentiation Evidence


On-Line Solid-Phase Extraction Reagent for Ultratrace Palladium and Platinum Determination in Ores, Alloys, and Environmental Samples

Based on the demonstrated Pd distribution coefficient of 8,000 on SSPS sorbent and FIA-FAAS detection limits of 3–5 µg L⁻¹ with 1-minute preconcentration [1][2], this compound is the reagent of choice for configuring automated on-line preconcentration–determination systems targeting platinum group metals in complex matrices. The 22- to 53-fold Kd advantage over octylamine and hexamethylenediamine means that quantitative Pd recovery is achieved at 5×10⁻³ M reagent concentration even under dynamic flow conditions, without the sorbent degradation or slow desorption kinetics that plague conventional batch extraction protocols. Laboratories analyzing sulfide ores, spent catalysts, or environmental water samples for Pd, Pt, and Rh at sub-µg L⁻¹ levels can directly adopt the published FIA-FAAS method, which has been validated against standard reference materials [2].

Building Block for Synthesis of Asymmetric N-Functionalized Polyamine Derivatives in Coordination Chemistry and Drug Discovery

The mono-octyl substitution pattern preserves two unsubstituted primary amine sites on the DETA scaffold, making this acetate salt an ideal starting material for stepwise derivatization to generate asymmetric N,N′,N″-trisubstituted diethylenetriamines [1]. Unlike the symmetric di-octyl analog (xinjunan), which lacks free primary amines, the mono-octyl compound enables chemists to install distinct functional groups (e.g., chelating arms, fluorophores, or targeting moieties) at the remaining nitrogen positions in a controlled sequence [2]. This is directly relevant to the synthesis of unsymmetrical multidentate azomethine ligands, chiral chelates for enantioselective HPLC (analogous to the l-2-isopropyl-4-octyl-diethylenetriamine-Zn(II) system that resolved all common Dns-amino acid enantiomers), and metal-based therapeutics requiring amphiphilic character for membrane permeability .

Agrochemical Intermediate and Model Compound for Structure-Activity Studies of N-Alkyl Polyamine Bactericides

Given that the di-octyl analog (xinjunan/seboctylamine) is a registered broad-spectrum agricultural bactericide with proven inhibition of Xanthomonas spp. via disruption of TCA cycle enzymes and iron metabolism at the biochemical level [1], the mono-octyl acetate serves as a critical SAR probe for dissecting the contribution of the second octyl chain to target binding, systemic mobility in plants, and environmental fate. Researchers developing next-generation alkyl polyamine crop protection agents can use this compound to benchmark the activity cliff between mono- and di-substitution, while agrochemical formulators may prefer the mono-octyl acetate for its superior water solubility and simpler aqueous concentrate preparation [2]. The compound is also relevant as a synthetic precursor to seboctylamine-type structures or as a low-hydrophobicity comparator in residue and metabolism studies .

Chelating Surfactant Precursor for Metal-Organized Soft Materials and Metallosurfactant Research

Pioneering studies on N-alkyl ethylenediamine-metal chelate surfactants demonstrated that octyl-substituted polyamine-metal complexes exhibit favorable surface activity and TiO₂ dispersing power in organic solvents [1]. The mono-octyl DETA scaffold, with its three nitrogen donors and one hydrophobic tail, can form well-defined metallosurfactants upon coordination to transition metal ions such as Fe(III), Zn(II), Pd(II), or Cu(II), generating amphiphilic metal complexes that self-assemble into micelles, vesicles, or reverse micelles in water/organic solvent mixtures [2]. The acetate salt form is particularly convenient for preparing these complexes in aqueous solution, as the pre-protonated amine groups can be directly deprotonated and coordinated to the metal center without pH adjustment complications. This application leverages the compound's unique position between water-soluble DETA-metal complexes (which lack surface activity) and highly hydrophobic bis(N-octylethylenediamine)metal complexes (which have limited water dispersibility) [2].

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